molecular formula C4H5Cl B1235815 1,3-Butadiene, 1-chloro- CAS No. 627-22-5

1,3-Butadiene, 1-chloro-

Cat. No.: B1235815
CAS No.: 627-22-5
M. Wt: 88.53 g/mol
InChI Key: PCPYTNCQOSFKGG-UHFFFAOYSA-N
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Description

Significance of Conjugated Dienes as Synthetic Intermediates

Conjugated dienes, hydrocarbons containing two double bonds separated by a single bond, are fundamental building blocks in organic synthesis. Current time information in Bangalore, IN. The delocalization of their π-electrons across the four-carbon system leads to enhanced thermodynamic stability and a unique capacity to participate in a variety of chemical reactions. quora.com

Their most notable reaction is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring by reacting with an alkene or alkyne known as a dienophile. wikipedia.org This reaction is a powerful tool for constructing complex cyclic systems with high stereocontrol. wikipedia.org Beyond cycloadditions, conjugated dienes readily undergo electrophilic addition reactions. The addition of electrophiles like hydrogen halides can proceed via 1,2- or 1,4-addition pathways, a result of the resonance-stabilized allylic carbocation intermediate that is formed. quora.comlibretexts.orglibretexts.org This intermediate distributes the positive charge across two carbons, allowing the nucleophile to attack at either position. libretexts.orglibretexts.org The versatility and predictable reactivity of conjugated dienes make them indispensable intermediates in the synthesis of natural products, polymers, and other functional organic molecules. mdpi.com

Unique Reactivity Profile of 1-Chlorobuta-1,3-diene in Organic Transformations

The presence of a chlorine atom on the diene system of 1-chlorobuta-1,3-diene significantly modifies its reactivity compared to a simple diene like 1,3-butadiene (B125203). This creates a unique profile for its use in organic transformations.

Cycloaddition Reactions: In a standard Diels-Alder reaction, the rate is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.org The chlorine atom in 1-chlorobuta-1,3-diene is electron-withdrawing, which deactivates the molecule as a diene component in typical [4+2] cycloadditions. However, this electronic characteristic makes it a suitable candidate for "inverse-demand" Diels-Alder reactions, where an electron-rich dienophile reacts with an electron-poor diene. organic-chemistry.org This altered reactivity allows for the synthesis of cyclohexene (B86901) derivatives that are not accessible through conventional Diels-Alder pathways.

Nucleophilic Substitution and Organometallic Chemistry: The carbon-chlorine bond in 1-chlorobuta-1,3-diene allows for its participation in nucleophilic substitution reactions, where the chloride ion acts as a leaving group. researchgate.net This enables the introduction of a wide range of nucleophiles to the diene backbone. Furthermore, the compound can be used to generate organometallic reagents. For instance, it reacts with magnesium to form the corresponding Grignard reagent, buta-1,3-dien-1-ylmagnesium chloride. thieme-connect.de This transformation converts the electrophilic carbon into a nucleophilic one, opening up a different set of synthetic possibilities for carbon-carbon bond formation. thieme-connect.de

Table 2: Reactivity Summary of 1-Chlorobuta-1,3-diene

Reaction Type Description Synthetic Utility
Inverse-Demand Diels-Alder Acts as an electron-poor diene, reacting with electron-rich dienophiles. Synthesis of highly substituted or functionalized cyclohexenes.
Nucleophilic Substitution The chlorine atom can be displaced by various nucleophiles. Introduction of heteroatoms (O, N, S) and other functional groups.
Grignard Reagent Formation Reacts with magnesium to form a nucleophilic organometallic reagent. thieme-connect.de A building block for creating more complex carbon skeletons. thieme-connect.de
Polymerization Can be polymerized or copolymerized, often with 2-chlorobutadiene (chloroprene). Contributes to the production of synthetic rubbers.

Historical Context and Evolution of Research on Halogenated Butadienes

The study of halogenated dienes is intrinsically linked to the development of synthetic rubber in the early 20th century. Research into acetylene (B1199291) chemistry by Julius Arthur Nieuwland and subsequent commercial development at DuPont by Wallace Carothers and his team led to the invention of neoprene in 1930. wikipedia.org The monomer for this new synthetic rubber was 2-chlorobuta-1,3-diene, commonly known as chloroprene (B89495). wikipedia.org

1-chlorobuta-1,3-diene, or α-chloroprene, was identified as a significant byproduct of the industrial synthesis of chloroprene. wikipedia.org The two primary commercial routes—the acetylene process (dimerization of acetylene to vinylacetylene followed by hydrochlorination) and the butadiene process (chlorination of 1,3-butadiene followed by dehydrochlorination)—both generate 1-chlorobuta-1,3-diene as an impurity that must be separated by distillation. wikipedia.orgchemicalbook.com

The discovery of the Diels-Alder reaction in 1928 by Otto Diels and Kurt Alder provided a powerful new framework for understanding the reactivity of conjugated dienes. wikipedia.org Shortly thereafter, researchers began to explore the scope of this reaction, including its application to halogenated systems. For example, a 1937 paper by Fieser and Dunn described the use of the diene synthesis with halogenated quinones, indicating an early interest in the cycloaddition behavior of molecules containing both diene and halogen functionalities. acs.org The broader study of interactions involving halogens, now understood through the concept of the halogen bond, has roots stretching back to the 19th century, forming the fundamental basis for understanding the electronic effects that make halogenated dienes like 1-chlorobuta-1,3-diene unique synthetic intermediates. nih.gov

Properties

CAS No.

627-22-5

Molecular Formula

C4H5Cl

Molecular Weight

88.53 g/mol

IUPAC Name

1-chlorobuta-1,3-diene

InChI

InChI=1S/C4H5Cl/c1-2-3-4-5/h2-4H,1H2

InChI Key

PCPYTNCQOSFKGG-UHFFFAOYSA-N

Isomeric SMILES

C=C/C=C/Cl

Canonical SMILES

C=CC=CCl

Other CAS No.

627-22-5

Synonyms

1-chloro-1,3-butadiene
1-chloro-1,3-butadiene, (E)-isomer
1-chloro-1,3-trans-butadiene

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chlorobuta 1,3 Diene and Its Derivatives

Dehydrohalogenation Routes for 1-Chlorobuta-1,3-diene Synthesis

Dehydrohalogenation represents a fundamental and widely employed strategy for the synthesis of 1-chlorobuta-1,3-diene. This approach involves the elimination of a hydrogen halide from a suitable precursor, typically a dichlorobutene (B78561) or a mixed halogenated butane.

Dehydrochlorination of Dichlorobutene Isomers

The dehydrochlorination of dichlorobutene isomers is a primary route for the synthesis of chloroprene (B89495) (2-chloro-1,3-butadiene), a structurally related and industrially significant compound. The same principles apply to the synthesis of 1-chlorobuta-1,3-diene, often from different starting isomers. The reaction typically involves treating a dichlorobutene with a base to induce the elimination of hydrogen chloride (HCl).

For instance, the dehydrochlorination of 3,4-dichlorobutene-1 with an aqueous solution of sodium hydroxide (B78521) is a known method for producing chloroprene. scirp.org The choice of dichlorobutene isomer is critical as it dictates the regioselectivity of the elimination and the resulting product distribution. The dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602) can also lead to the formation of various dichlorobutadiene isomers, including 1-chlorobuta-1,3-diene, alongside other chlorinated byproducts. google.com The reaction conditions, such as the base concentration, temperature, and the presence of catalysts, can be optimized to favor the formation of the desired isomer.

Research has also explored the use of potassium tert-butoxide as a base for the dehydrochlorination of dichlorobutene, achieving a 58% isolated yield after fractional distillation at temperatures between -78°C and -50°C to prevent oligomerization.

Table 1: Dehydrochlorination of Dichlorobutene Isomers

Starting Material Reagent Product Yield Reference
3,4-Dichlorobutene-1 20% NaOH solution 2-Chlorobuta-1,3-diene (Chloroprene) Not specified scirp.org
Dichlorobutene Potassium tert-butoxide 1-Chloro-1,3-butadiyne 58%
meso-1,2,3,4-Tetrachlorobutane Sodium hydroxide 2,3-Dichlorobutadiene-1,3 and other isomers Not specified google.com

Dehydrobromination Pathways for Mixed Halogenobuta-1,3-dienes

The synthesis of mixed halogenobuta-1,3-dienes, which contain both chlorine and bromine atoms, often involves dehydrobromination or a combination of dehydrohalogenation reactions. These compounds are valuable intermediates in organic synthesis. rsc.org A common strategy involves the 1,2-debromination of 2-substituted 1,1,2-tribromocyclopropanes using methyllithium, which yields 1-bromocyclopropenes that can subsequently rearrange to form brominated acetylenes and allenes. core.ac.uk

Catalytic Synthetic Approaches

Catalysis offers powerful tools for the synthesis of 1-chlorobuta-1,3-diene and its derivatives, often providing higher selectivity, milder reaction conditions, and improved efficiency compared to stoichiometric methods.

Transition Metal Catalysis (e.g., Ru-Catalyzed Alkene-Alkyne Coupling)

Transition metal catalysis has emerged as a versatile strategy for the construction of 1,3-dienes. While specific examples focusing solely on 1-chlorobuta-1,3-diene are less common in broad reviews, the general methodologies are applicable. For example, ruthenium catalysts have been shown to facilitate the coupling of ynamides with ethylene (B1197577) to produce amino-substituted 1,3-dienes. Palladium-catalyzed cross-coupling reactions are also widely used for creating conjugated dienes. mdpi.com These methods often involve the coupling of pre-functionalized alkenyl partners with defined stereochemistry. mdpi.com

Recent advancements include the palladium(II)-catalyzed sequential dehydrogenation of free aliphatic acids to form E,E-1,3-dienes. nih.gov Although not demonstrated specifically for chlorinated dienes, this method highlights the potential for direct C-H activation approaches in diene synthesis.

Phase-Transfer Catalysis in Dehydrohalogenation

Phase-transfer catalysis (PTC) is a highly effective technique for carrying out dehydrohalogenation reactions under heterogeneous conditions, typically involving an aqueous phase containing the base and an organic phase containing the substrate. The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transport of the hydroxide ion into the organic phase, where the reaction occurs.

This method has been successfully applied to the dehydrochlorination of 2,3,4-trichlorobutene-1 using an alkali metal hydroxide solution in the presence of a phase-transfer catalyst. google.com The use of PTC can lead to higher reaction rates, milder conditions, and improved yields compared to traditional biphasic systems. For instance, the synthesis of gem-dihalocyclopropane derivatives, which can be precursors to dienes, is often accomplished efficiently using phase-transfer catalysis. researchgate.net

Table 2: Phase-Transfer Catalyzed Dehydrohalogenation

Substrate Base Catalyst Product Reference
2,3,4-Trichlorobutene-1 Alkali metal hydroxide Phase-transfer catalyst 2,3-Dichlorobutadiene-1,3 google.com
meso-1,2,3,4-Tetrachlorobutane Sodium hydroxide bis(beta-hydroxypropyl)coco-benzylamine chloride 2,3-Dichlorobutadiene-1,3 google.com

Asymmetric Catalysis in Diene Derivatization

Asymmetric catalysis is crucial for the synthesis of chiral molecules, and its application to the derivatization of dienes has garnered significant attention. nih.gov This is particularly important for producing stereoisomeric molecules for various applications. researchgate.net The Diels-Alder reaction, a cornerstone of organic synthesis for creating six-membered rings, has been a major focus for the development of asymmetric catalytic systems. wiley-vch.de Chiral Lewis acids are often employed as catalysts to control the stereochemical outcome of the reaction between a diene and a dienophile. wiley-vch.de

Copper(I) complexes with chiral ligands, such as bis(oxazoline) and PyBox, have been used for the asymmetric 1,2-carbooxygenation of 1,3-dienes. researchgate.net Palladium(0) catalysts are also instrumental in a variety of asymmetric transformations of 1,3-dienes, often proceeding through a π-allyl palladium intermediate. d-nb.info Furthermore, chiral diene ligands themselves have been developed and utilized in asymmetric catalysis. nih.gov While these examples showcase the derivatization of 1,3-dienes in general, the principles are directly applicable to creating chiral derivatives starting from 1-chlorobuta-1,3-diene.

Stereoselective and Regioselective Synthesis of 1-Chlorobuta-1,3-diene Isomers

The stereochemistry and regiochemistry of the diene system are critical as they dictate the material's physical properties and its reactivity in subsequent transformations. nih.gov The development of transition-metal-catalyzed cross-coupling reactions has been pivotal in allowing chemists to construct the 1,3-diene moiety with predefined stereochemistry. mdpi.com Methodologies such as Heck, Suzuki, and Negishi couplings often rely on the use of pre-functionalized alkenyl partners whose stereochemistry is retained throughout the reaction sequence. mdpi.comnih.gov

The geometric configuration of the double bonds, designated as (E) for entgegen (opposite) and (Z) for zusammen (together), is a fundamental aspect of stereocontrol in diene synthesis. uou.ac.in While many synthetic methods favor the thermodynamically more stable (E)-isomer, specific catalysts and reaction pathways have been devised to selectively produce the less stable (Z)-isomer.

Key strategies for controlling (E/Z) isomerism include:

Isomerization Reactions: Cobalt-based catalysts have been effectively used for the geometrical isomerization of E/Z mixtures of 1,3-dienes to furnish the (E)-isomers with high stereoselectivity. organic-chemistry.org In a notable advancement for accessing the less stable isomer, a dinuclear palladium(I)-palladium(I) complex has been shown to mediate the selective isomerization of (E)-1,3-dienes to their (Z)-isomers without the need for photoirradiation, achieving kinetic trapping of the Z-isomer. nih.gov Another approach involves a cobalt catalyst system that converts a 1:1 mixture of E/Z 1,3-dienes selectively into the (Z)-1,3-diene. nih.gov

Stereospecific Cross-Coupling: The Suzuki-Miyaura reaction, when employing stereo-defined alkenyl potassium organotrifluoroborates and alkenyl bromides, can produce multi-substituted 1,3-dienes where the geometry of the starting materials is retained, allowing for the divergent synthesis of different stereoisomers. nih.gov

Palladium-Catalyzed Reactions: The reaction of palladacyclopentadienes with molecular halogens can proceed stereospecifically to yield (E,E)-1,4-dihalo-1,3-diene derivatives. acs.org This demonstrates how catalyst-controlled mechanisms can dictate the stereochemical outcome.

Table 1: Selected Methods for Controlling (E/Z)-Isomerism in Diene Synthesis

MethodCatalyst/ReagentSubstratePrimary Product IsomerReference
E-to-Z IsomerizationDinuclear Pd(I)-Pd(I) complex(E)-1,3-Diene(Z)-1,3-Diene nih.gov
E/Z Mixture IsomerizationCobalt catalyst [CoBr₂(py-imine)], Zn, ZnI₂E/Z mixture of 1,3-dienes(Z)-1,3-Diene nih.gov
E/Z Mixture IsomerizationCoCl₂ with amido-diphosphine-oxazoline ligandE/Z mixture of 1,3-dienes(E)-1,3-Diene organic-chemistry.org
BromochlorinationN-Bromosuccinimide (NBS), Trimethylsilyl chloride (TMSCl)1,3-Diene(E)-4-bromo-2-chloro-1,3-diene derivative rsc.org
HalogenationMolecular Chlorine (Cl₂)Palladacyclopentadiene derivative(E,E)-1,4-dichloro-1,3-diene derivative acs.org

Chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of bond formation) are crucial for synthesizing a specific isomer like 1-chlorobuta-1,3-diene, as opposed to its isomers such as 2-chlorobuta-1,3-diene (chloroprene). wikipedia.org The synthesis of highly substituted 1,3-dienes, in particular, remains a challenge. researchgate.net

Notable regioselective methods include:

Catalytic Hydrochlorination of Alkynes: A regioselective anti-hydrochlorination of unactivated alkynes has been reported using palladium(II) acetate (B1210297) as a catalyst. This method generates HCl in situ and provides a direct route to specific chloro-alkenyl products that could serve as precursors to or be components of a chlorodiene structure. researchgate.net

Multicomponent Reactions: An advanced tetra-component reaction involving a borylated dendralene, an organolithium reagent, and two different electrophiles allows for the highly regio- and stereoselective synthesis of substituted 1,3-dienes. nih.gov By choosing the appropriate electrophiles (e.g., N-bromosuccinimide or iodine), specific halo-dienes can be produced as single E,E isomers. nih.gov

Metal-Catalyzed Cross-Coupling: The regioselectivity of reactions like the Heck vinylation is often controlled by the electronic nature of the substrate. mdpi.com Transition-metal catalyzed cross-coupling remains a cornerstone for the selective synthesis of 1,3-dienes, where the choice of catalyst and pre-functionalized substrates dictates the final regiochemistry. nih.gov

Table 2: Examples of Regioselective Reactions in Diene Synthesis

Reaction TypeCatalyst/ReagentKey FeatureOutcomeReference
Anti-hydrochlorinationPalladium(II) acetateRegioselective addition of HCl to unactivated alkynesForms specific vinyl chloride isomers researchgate.net
HalodeborylationNBS or I₂ on a boron-ate complexStereoretentive and regioselective C-X bond formation1-Halo-1,3-dienes as single isomers nih.gov
Heck VinylationPalladium complexesSubstrate-controlled regioselectivityLinear dienes from electron-deficient alkenes mdpi.com

Control of (E/Z)-Isomerism

Green Chemistry Principles in 1-Chlorobuta-1,3-diene Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. mdpi.com For the synthesis of 1-chlorobuta-1,3-diene, this involves prioritizing atom economy, reducing waste, and enhancing safety. vapourtec.com Catalytic reactions are central to this philosophy, as they often replace stoichiometric reagents, leading to higher efficiency and less waste. organic-chemistry.org Furthermore, developing processes that are safe, particularly when dealing with potentially hazardous reagents or exothermic reactions, is a primary driver for adopting new technologies. mt.comd-nb.info

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. mt.comamt.uk This approach is particularly well-suited for the synthesis of 1-chlorobuta-1,3-diene and its derivatives, especially for reactions that are difficult to control on a large scale in batch reactors. mt.com

Halogenation reactions, which are often integral to the synthesis of chlorinated compounds, are frequently highly exothermic and can involve toxic gaseous reagents. mt.comamt.uk Flow chemistry mitigates these risks by using microreactors or tubes where only a small volume of reactants is present at any given moment. d-nb.info This dramatically improves heat transfer and temperature control, preventing thermal runaways and improving product consistency. amt.uk The inherent safety and efficiency of this technology allow for reactions to be performed under conditions that would be inaccessible in batch processing. mt.com By integrating multiple synthetic and purification steps into a single continuous stream, flow chemistry can reduce production cycle times from days to mere hours. d-nb.info

Table 3: Comparison of Batch vs. Flow Processing for Halogenation Reactions

FeatureBatch ProcessingFlow ChemistryReference
Safety Higher risk due to large volumes of hazardous materials and potential for thermal runaway.Inherently safer due to small reaction volumes and superior heat control. mt.com, d-nb.info
Heat Transfer Often poor and difficult to scale; can lead to hotspots and side reactions.Excellent heat transfer due to high surface-area-to-volume ratio. amt.uk
Scalability Scaling up can be complex and non-linear ("scale-up issues").Easily scalable by running the system for longer or by "numbering-up" (parallel reactors). amt.uk
Process Control More difficult to precisely control reaction parameters (temperature, mixing).Precise control over flow rate, stoichiometry, temperature, and pressure. amt.uk
Product Quality Can have batch-to-batch variability.Consistent product quality and yield due to steady-state operation. mt.com

Reactivity and Mechanistic Investigations of 1 Chlorobuta 1,3 Diene

Pericyclic Reactions

Pericyclic reactions are a class of reactions that proceed through a cyclic transition state. The Diels-Alder reaction is a prime example of a pericyclic process, specifically a [4+2] cycloaddition, where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org This reaction is known for its efficiency in forming new carbon-carbon sigma bonds. wikipedia.org

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of cyclohexene (B86901) derivatives. wikipedia.org It involves the interaction of the 4 π-electrons of the diene with the 2 π-electrons of the dienophile. The driving force behind this reaction is the formation of more stable σ-bonds from less stable π-bonds. libretexts.org

The mechanism of the Diels-Alder reaction is a subject of ongoing investigation, with two primary proposed pathways: a concerted mechanism and a stepwise mechanism. aklectures.comresearchgate.net

The concerted mechanism proposes that all bond-forming and bond-breaking events occur simultaneously within a single, cyclic transition state. tsijournals.com This pathway is supported by the high degree of stereospecificity often observed in Diels-Alder reactions, where the stereochemistry of the reactants is preserved in the product. libretexts.orgaklectures.com Frontier Molecular Orbital (FMO) theory is often used to explain the feasibility of the concerted pathway, which involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org

Conversely, the stepwise mechanism suggests the formation of an intermediate, which could be a diradical or a zwitterion. researchgate.netcore.ac.uk Some computational studies and experimental evidence, particularly in reactions involving certain substituted dienes or under specific conditions, point towards a stepwise process. core.ac.uknih.gov For instance, the dimerization of 2-chlorobuta-1,3-diene has been suggested to proceed through a two-step mechanism involving a biradical intermediate. core.ac.uk Additionally, stepwise radical cation Diels-Alder reactions have been observed, particularly with electron-rich dienophiles, proceeding through an oxidative single electron transfer (SET) process. tsijournals.com

The debate between a concerted and stepwise mechanism is nuanced, with the operative pathway likely dependent on the specific diene, dienophile, and reaction conditions.

When unsymmetrical dienes like 1-chlorobuta-1,3-diene react with unsymmetrical dienophiles, the formation of more than one constitutional isomer is possible, leading to the concept of regioselectivity . masterorganicchemistry.com The regiochemical outcome is largely governed by electronic effects. youtube.com Generally, in normal-demand Diels-Alder reactions, dienes with a substituent at the 1-position, such as 1-chlorobuta-1,3-diene, tend to favor the formation of "ortho" (1,2-disubstituted) or "para" (1,4-disubstituted) products over "meta" (1,3-disubstituted) products. wikipedia.orgmasterorganicchemistry.com The specific outcome can be predicted by considering the alignment of partial charges on the diene and dienophile, which are influenced by the electron-donating or electron-withdrawing nature of the substituents. youtube.com

Stereoselectivity in the Diels-Alder reaction refers to the preferential formation of one stereoisomer over another. youtube.com The reaction is inherently stereospecific, meaning the stereochemistry of the reactants is retained in the product. libretexts.orgmasterorganicchemistry.com For instance, a cis-dienophile will yield a product with cis substituents on the newly formed ring, and a trans-dienophile will result in a trans arrangement. youtube.commasterorganicchemistry.com Similarly, the relative configuration of substituents on the diene is preserved in the cyclohexene adduct. libretexts.org

Table 1: Regiochemical and Stereochemical Considerations in the Diels-Alder Reaction of 1-Chlorobuta-1,3-diene

Feature Description Governing Factors for 1-Chlorobuta-1,3-diene
Regioselectivity Preferential formation of one constitutional isomer over another when an unsymmetrical diene reacts with an unsymmetrical dienophile. masterorganicchemistry.com Primarily electronic effects. youtube.com As a 1-substituted diene, it generally favors "ortho" and "para" adducts. wikipedia.orgmasterorganicchemistry.com
Stereoselectivity Preferential formation of one stereoisomer over another. youtube.com The reaction is stereospecific; the stereochemistry of the dienophile and diene is preserved in the product. libretexts.orgmasterorganicchemistry.com

In Diels-Alder reactions involving cyclic dienes, the formation of bicyclic products can lead to two possible diastereomers: endo and exo. libretexts.org The endo product is one where the substituent on the dienophile is oriented towards the inside (concave face) of the newly formed six-membered ring, while in the exo product, it points away (outward). libretexts.orgmasterorganicchemistry.com

Often, the endo product is formed faster and is the major kinetic product, even though the exo product is typically more sterically favored and therefore the thermodynamic product. masterorganicchemistry.commasterorganicchemistry.com The preference for the endo product is often explained by "secondary orbital interactions." masterorganicchemistry.com This involves a favorable interaction between the p-orbitals of the substituent on the dienophile and the p-orbitals of the C2-C3 double bond of the diene in the transition state. masterorganicchemistry.com These interactions are only possible in the endo transition state.

However, recent studies have challenged the idea of inherent endo-selectivity in all Diels-Alder reactions, suggesting that for simpler systems, the kinetic preference for the endo product may be less pronounced. nih.gov The use of Lewis acid catalysts can enhance the rate of the Diels-Alder reaction and often increases the endo:exo selectivity by strengthening the secondary orbital interactions. masterorganicchemistry.com

In a standard Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.org However, the roles can be reversed in what is known as an inverse-electron-demand Diels-Alder (IEDDA) reaction . wikipedia.orgwikipedia.org In this variant, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org The primary frontier molecular orbital interaction in this case is between the HOMO of the dienophile and the LUMO of the diene. wikipedia.orgwikipedia.org

A diene like 1-chlorobuta-1,3-diene, being substituted with an electron-withdrawing chlorine atom, could potentially participate in IEDDA reactions when paired with a sufficiently electron-rich dienophile, such as a vinyl ether or an enamine. wikipedia.org These reactions are particularly valuable for synthesizing heterocyclic compounds when heteroatoms are incorporated into the diene or dienophile. wikipedia.org

The Diels-Alder reaction can be extended to include reactants containing one or more heteroatoms, a variation known as the hetero-Diels-Alder reaction . wikipedia.orgorganic-chemistry.org This powerful synthetic tool allows for the formation of six-membered heterocyclic rings. organic-chemistry.org Either the diene or the dienophile, or both, can contain a heteroatom, most commonly nitrogen or oxygen. organic-chemistry.org

For example, imines can act as dienophiles in reactions with dienes to produce nitrogen-containing heterocycles. tsijournals.comyoutube.com The reaction of 1-chlorobuta-1,3-diene with an appropriate imine could provide a pathway to substituted tetrahydropyridines. The tandem inverse-electron-demand hetero-Diels-Alder followed by a retro-Diels-Alder reaction is a particularly elegant strategy for the synthesis of highly functionalized nitrogen heteroaromatics. rsc.org This approach often exhibits high regioselectivity and can proceed under mild conditions. rsc.org

Inverse Electron-Demand Diels-Alder Reactions

Other Cycloaddition Reactions

Beyond the well-known Diels-Alder reaction, conjugated dienes like 1-chlorobuta-1,3-diene can potentially participate in other modes of cycloaddition, forming various ring structures. These include [2+2] photocycloadditions and 1,3-dipolar cycloadditions.

Visible light-absorbing transition metal complexes have been shown to enable the [2+2] cycloaddition of a diverse range of 1,3-dienes. nih.gov This method is advantageous as it avoids the use of high-energy UV radiation, which could decompose sensitive functional groups. nih.gov These photocycloaddition reactions afford versatile vinylcyclobutane products. nih.gov While specific studies on 1-chlorobuta-1,3-diene are not prevalent, its conjugated system suggests it could be a viable substrate for such transformations.

Additionally, 1,3-dipolar cycloadditions represent a powerful method for synthesizing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole reacting with a "dipolarophile," which is typically an alkene or alkyne. wikipedia.orgorganic-chemistry.org In this context, one of the double bonds of 1-chlorobuta-1,3-diene could act as the dipolarophile, reacting with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocycles. nih.govscribd.com The reaction is believed to proceed through a concerted pericyclic mechanism. scribd.com

Addition Reactions

The conjugated double bonds in 1-chlorobuta-1,3-diene are susceptible to addition reactions, which can proceed through either electrophilic or radical mechanisms. The regiochemistry and stereochemistry of these additions are heavily influenced by the chlorine substituent and the reaction conditions.

Electrophilic Additions (e.g., Hydrogen Halide Addition)

The addition of hydrogen halides (HX) to 1-chlorobuta-1,3-diene, a classic electrophilic addition, can yield a mixture of products due to the conjugated nature of the starting material. libretexts.org The reaction is initiated by the protonation of one of the double bonds, which forms a resonance-stabilized allylic carbocation. libretexts.org Subsequent attack by the halide ion at either of the electron-deficient carbons leads to the formation of 1,2- and 1,4-addition products. scribd.comlibretexts.org

The initial protonation of the diene is governed by the drive to form the most stable carbocation intermediate. For an unsymmetrical alkene, Markovnikov's rule states that the proton adds to the carbon with more hydrogen atoms, placing the positive charge on the more substituted carbon. doubtnut.com In the case of 1-chlorobuta-1,3-diene, protonation at the C4 position would generate a resonance-stabilized secondary allylic carbocation. The electron-withdrawing nature of the chlorine atom at C1 would destabilize a positive charge on C2, making protonation at C3 or C1 less favorable.

Once the allylic carbocation is formed, the halide ion can attack at C2 (1,2-addition) or C4 (1,4-addition). The distribution of these isomeric products is highly dependent on reaction conditions.

Table 1: Potential Products from Electrophilic Addition of HBr to 1-Chlorobuta-1,3-diene

Product Type IUPAC Name Structure
1,2-Adduct 3-Bromo-1-chloro-1-butene CH(Br)CH=CHCH2Cl

This table is illustrative of the main constitutional isomers expected. Stereoisomers (E/Z) are also possible.

The ratio of 1,2- to 1,4-addition products is a classic example of kinetic versus thermodynamic control. libretexts.org

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product that forms fastest (the kinetic product) predominates. libretexts.org The kinetic product usually results from the attack of the nucleophile on the carbon atom of the allylic cation that bears the greater positive charge density. This is often the 1,2-adduct.

Thermodynamic Control: At higher temperatures, the addition becomes reversible, allowing an equilibrium to be established. libretexts.org Under these conditions, the most stable product (the thermodynamic product) is favored. The thermodynamic product is typically the more substituted, and thus more stable, alkene, which is often the 1,4-adduct. libretexts.org

For 1,3-butadiene (B125203) reacting with HBr, low temperatures (e.g., -80 °C) favor the 1,2-adduct, while higher temperatures (e.g., 40 °C) favor the more stable 1,4-adduct. doubtnut.com A similar temperature dependence is expected for 1-chlorobuta-1,3-diene.

Table 2: Expected Product Distribution under Kinetic and Thermodynamic Control

Control Type Dominant Product Relative Alkene Stability
Kinetic (Low Temp) 1,2-Adduct (Faster formation) Less substituted alkene
Regioselectivity and Isomer Formation

Radical Addition Reactions

In the presence of peroxides (ROOR), the addition of hydrogen bromide to a conjugated diene proceeds via a radical mechanism. firsthope.co.in This pathway leads to an "anti-Markovnikov" product distribution. masterorganicchemistry.com

The reaction mechanism involves three main stages:

Initiation: The peroxide undergoes homolytic cleavage upon heating to form two alkoxy radicals (RO•). The alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). firsthope.co.in

Propagation: The bromine radical adds to the diene. This addition occurs at a terminal carbon to form the most stable radical intermediate, which is a resonance-stabilized allylic radical. firsthope.co.inmasterorganicchemistry.com This radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and regenerate a bromine radical, continuing the chain reaction. firsthope.co.in

Termination: The reaction ceases when two radicals combine.

For conjugated dienes, radical addition almost always yields the 1,4-adduct as the major product. libretexts.org This is because the intermediate allylic radical reacts at the terminal position to form the more stable internal double bond.

Substitution Reactions

The chlorine atom on 1-chlorobuta-1,3-diene is on an sp²-hybridized carbon, making it a vinylic halide. While generally less reactive towards nucleophilic substitution than alkyl halides, it can undergo certain substitution reactions.

A notable reaction is the formation of a Grignard reagent. 1-Chlorobuta-1,3-diene reacts with magnesium metal in a suitable ether solvent, such as tetrahydrofuran (B95107) (THF), to form buta-1,3-dien-1-ylmagnesium chloride. thieme-connect.de This reaction effectively substitutes the chlorine atom with a magnesium halide group, creating a potent organometallic nucleophile. thieme-connect.deallen.in The preparation may be facilitated by a catalytic amount of zinc(II) chloride to mitigate polymerization. thieme-connect.de

Furthermore, nucleophilic displacement of the chlorine is possible under certain conditions. For a similar compound, (1-chloropenta-1,3-dien-1-yl)benzene, reaction with sodium methoxide (B1231860) has been proposed to yield the corresponding methoxy (B1213986) derivative, demonstrating the potential for nucleophilic substitution at the C1 position. vulcanchem.com

Nucleophilic Substitutions

The chlorine atom attached to the conjugated diene system in 1-chlorobuta-1,3-diene renders the molecule susceptible to nucleophilic substitution reactions. The electronegativity of the chlorine atom activates the diene for nucleophilic displacement. vulcanchem.com These reactions involve the replacement of the chlorine atom by a nucleophile, a chemical species that donates an electron pair to form a new covalent bond.

The reaction mechanism can be influenced by factors such as the strength of the nucleophile, the solvent, and the structure of the halogenoalkane (primary, secondary, or tertiary). For instance, reactions with strong nucleophiles and bases, like the methoxide anion (CH₃O⁻), can lead to competing substitution (Sɴ2) and elimination (E2) pathways. sydney.edu.au In an Sɴ2 reaction, the nucleophile attacks the carbon atom bonded to the halogen in a single, concerted step, leading to an inversion of configuration. chemguide.co.uk In contrast, an Sɴ1 mechanism would involve a two-step process: the initial ionization of the C-Cl bond to form a carbocation, followed by a rapid attack by the nucleophile. chemguide.co.uk

A typical example of nucleophilic substitution is the reaction with sodium hydroxide (B78521), where the halogen is replaced by a hydroxyl (-OH) group to produce an alcohol. chemguide.co.uk Similarly, reaction with sodium methoxide can yield the corresponding methoxy derivative. vulcanchem.com The reactivity of the chlorine atom is a key feature, allowing for the synthesis of various derivatives by replacing it with different functional groups.

Cross-Coupling Reactions of 1-Chlorobuta-1,3-diene Derivatives

1-Chlorobuta-1,3-diene and its derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The Heck and Suzuki reactions are prominent examples.

The Heck reaction involves the coupling of a vinyl or aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmasterorganicchemistry.com The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the halide to a Pd(0) species, followed by alkene insertion and subsequent β-hydride elimination to yield the product and regenerate the catalyst. uwindsor.ca When applied to diene derivatives, the Heck reaction provides a powerful route to synthesize more complex conjugated systems like 1,3,5-trienes. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. nih.gov For example, the use of ionic liquids like tetrabutylammonium (B224687) bromide (TBAB) has been shown to increase reaction rates and yields. nih.gov

The Suzuki reaction couples an organoboron compound (like a boronic acid) with a vinyl or aryl halide, also catalyzed by a palladium complex in the presence of a base. masterorganicchemistry.com This reaction is known for its high tolerance of various functional groups. Dienylboronates, which can be derived from dienes, undergo Suzuki-Miyaura coupling with aryl or alkenyl halides to produce dienes and trienes. researchgate.net

These cross-coupling reactions significantly expand the synthetic utility of 1-chlorobuta-1,3-diene, allowing for its incorporation into a wide range of complex organic molecules.

Polymerization and Oligomerization Phenomena

1-Chlorobuta-1,3-diene, a structural isomer of the widely used monomer chloroprene (B89495) (2-chlorobuta-1,3-diene), undergoes addition polymerization through various mechanisms, primarily free-radical polymerization.

Radical Polymerization: This is the most common method for polymerizing chloroprene and its isomers. The process is typically initiated by initiators that generate free radicals, such as potassium persulfate in emulsion polymerization systems. wikipedia.orgjst.go.jp The polymerization proceeds through the standard steps of initiation, propagation, and termination. During propagation, the monomer adds to the growing polymer chain primarily in a 1,4-addition fashion, leading to a polymer with a repeating unit of -[CH₂-CCl=CH-CH₂]n-. chegg.comchegg.com The molecular weight of the resulting polymer can be controlled by using chain-transfer agents. free.fr Advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to synthesize polychloroprene with predetermined molecular weights and low dispersity. rsc.org

Ionic Polymerization: While less common commercially, cationic polymerization of chloroprene has been studied. Graft polymers on polychloroprene have been created using monomers like isobutylene (B52900) and α-methylstyrene through cationic polymerization. free.fr The efficiency of this grafting can be enhanced by using a proton trap. free.fr

The microstructure of the resulting polymer is influenced by the polymerization method and conditions. For instance, in the radical polymerization of 1-chloro-1,3-butadiene, the resulting polymer contains both 1,4- and 3,4-configurations. researchgate.net

1-Chlorobuta-1,3-diene (CB) can be copolymerized with various other monomers, with styrene (B11656) (St) being a well-studied example. This process allows for the creation of copolymers with tailored properties.

The kinetics of copolymerization are described by monomer reactivity ratios (r₁ and r₂), which indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other comonomer (r < 1). In the bulk copolymerization of 1-chloro-1,3-butadiene (CB, M₂) and styrene (St, M₁), the rate of styrene polymerization decreases significantly with the addition of a small amount of CB, indicating a predominant cross-over termination. researchgate.netresearchgate.net

Studies have determined different reactivity ratios under various conditions, reflecting the complexity of the system. For instance, one study found r₁(St) = 0.23 and r₂(CB) = 1.02, while another reported r₁(St) = 0.274 and r₂(CB) = 1.680. researchgate.net A third investigation yielded r₁(St) = 0.10 and r₂(CB) = 1.21. researchgate.net These values indicate that the growing chain ending in a styrene radical prefers to add a 1-chloro-1,3-butadiene monomer, while the chain ending in a 1-chloro-1,3-butadiene radical has a slight preference for adding another CB monomer.

The microstructure of the resulting copolymer, specifically the arrangement of the monomer units, can be controlled by the feed ratio of the monomers. The copolymer of 1-chloro-1,3-butadiene and styrene contains CB units in both 1,4- and 3,4-configurations, with approximately 60% being the 1,4-structure. researchgate.net

Copolymer System Monomer 1 (M₁) **Monomer 2 (M₂) **r₁ r₂ Source
Styrene / 1-Chlorobuta-1,3-dieneStyrene1-Chlorobuta-1,3-diene0.23 ± 0.021.02 ± 0.10 researchgate.net
Styrene / 1-Chlorobuta-1,3-dieneStyrene1-Chlorobuta-1,3-diene0.2741.680 researchgate.netresearchgate.net
Styrene / 1-Chlorobuta-1,3-dieneStyrene1-Chlorobuta-1,3-diene0.10 ± 0.031.21 ± 0.10 researchgate.net
1-Chlorobuta-1,3-diene / Butadiene1-Chlorobuta-1,3-diene1,3-Butadiene0.27 ± 0.020.56 ± 0.03 researchgate.net

1-Chlorobuta-1,3-diene, like its isomer chloroprene, has a strong tendency to dimerize, especially at elevated temperatures. beilstein-journals.org This process involves the reaction of two monomer molecules to form a cyclic dimer. The primary pathway for this is the Diels-Alder reaction, a [4+2] cycloaddition.

In a Diels-Alder reaction, one diene molecule acts as the "diene" component (providing four π-electrons) and the other acts as the "dienophile" (providing two π-electrons) to form a six-membered cyclohexene ring. The thermal dimerization of chloroprene has been shown to yield various cyclic products. researchgate.net These include substituted cyclohexene derivatives formed through Diels-Alder reactions and cyclobutane (B1203170) derivatives formed through [2+2] cycloadditions. researchgate.netresearchgate.net

The formation of these dimers is often considered an undesirable side reaction during monomer storage and polymerization, as they are impurities. The kinetics of dimer formation have been studied, and the process is known to be influenced by temperature. researchgate.netresearchgate.net For example, thermal polymerization of chloroprene at temperatures between 80°C and 120°C promotes dimerization. The presence of polymerization inhibitors can be used to study the dimerization process specifically. researchgate.net Evidence from pressure dependence and stereochemistry studies supports both pericyclic (like Diels-Alder) and stepwise mechanisms in the cyclodimerization of chloroprene. acs.org

Copolymerization Kinetics and Microstructure Control with Other Monomers (e.g., Styrene)

Rearrangement and Isomerization Reactions

1-Chlorobuta-1,3-diene can participate in and be formed through various rearrangement and isomerization reactions. These reactions are crucial in the synthesis and chemistry of the compound.

A key route to chloroprene (2-chlorobuta-1,3-diene) involves the isomerization of dichlorobutene (B78561) isomers. The chlorination of 1,3-butadiene produces a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. wikipedia.org The 1,4-dichloro isomer is then isomerized to the 3,4-dichloro isomer, which is subsequently dehydrochlorinated to yield 2-chlorobuta-1,3-diene. wikipedia.org During this industrial process, 1-chlorobuta-1,3-diene is formed as a significant impurity that is typically removed by distillation. wikipedia.org

Similarly, 1-chlorobuta-1,3-diene itself can be synthesized via the gas-phase dehydrochlorination of dichlorobutenes, such as 3,4-dichloro-1-butene or 1,4-dichloro-2-butene. google.com This process is believed to proceed through an initial isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-1-butene, which then undergoes dehydrochlorination. google.com

Furthermore, 1-chlorobuta-1,3-diene exists as geometric isomers, namely cis and trans (or Z and E) isomers, due to the restricted rotation around the C=C double bonds. pearson.com The trans isomer is generally more stable. The presence of these isomers can affect the reactivity and properties of the compound and the polymers derived from it. For example, the inclusion of cis- and trans-1-chlorobuta-1,3-diene in chloroprene rubber formulations has been shown to improve the low-temperature characteristics of the final product. google.comgoogle.com Thermal isomerization can also occur, for instance, the thermal isomerization of 1-chlorocyclobutene (B15490793) yields 2-chlorobuta-1,3-diene in a quantitative, first-order reaction. rsc.orgresearchgate.net

Isomerization/Rearrangement Reaction Starting Material Product Significance Source
Isomerization1,4-Dichloro-2-butene3,4-Dichloro-1-buteneKey step in industrial chloroprene synthesis. wikipedia.org
Dehydrochlorination/Isomerization3,4-Dichloro-1-butene1-Chlorobuta-1,3-dieneA synthetic route to 1-chlorobuta-1,3-diene. google.com
Thermal Isomerization1-Chlorocyclobutene2-Chlorobuta-1,3-dieneA quantitative method to form a chlorobutadiene. rsc.orgresearchgate.net
Geometric Isomerism-cis- and trans-1-chlorobuta-1,3-dieneAffects properties of monomers and polymers. google.comgoogle.com

Photochemical and Electrochemical Transformations

Detailed research findings specifically documenting the photochemical and electrochemical transformations of 1-chlorobuta-1,3-diene are sparse in the available scientific literature. The majority of research interest has historically focused on its isomer, 2-chlorobuta-1,3-diene (chloroprene), due to its extensive use as the monomer for the production of polychloroprene, a synthetic rubber also known as neoprene. iarc.frwikipedia.org The 1-chloro isomer is often noted as an impurity in the industrial synthesis of chloroprene. iarc.frwikipedia.org

Consequently, comprehensive studies detailing reaction mechanisms, product formations, and quantitative data for the photochemical and electrochemical behavior of pure 1-chlorobuta-1,3-diene are not widely published.

While direct studies are lacking, related research provides tangential insights. For instance, studies on organomercury compounds have shown that vinylmercury(II) chlorides can undergo isomerization under the influence of light (hν). thieme-connect.de This suggests that, like other conjugated dienes, 1-chlorobuta-1,3-diene may be susceptible to photoisomerization or other photochemical reactions, although specific studies to confirm this are not available. Similarly, while conjugated dienes are known to participate in photosensitized dimerization and cycloaddition reactions, these have not been specifically documented for 1-chlorobuta-1,3-diene. caltech.edu

Regarding its electrochemical behavior, 1-chlorobuta-1,3-diene has been mentioned in patent literature related to electrochemical devices, but specific data on its redox potentials, reaction products, or mechanistic pathways are not provided. google.com

Given the absence of detailed experimental data, a data table for the photochemical and electrochemical transformations of 1-chlorobuta-1,3-diene cannot be compiled at this time. Further research is required to characterize these aspects of its reactivity.

Theoretical and Computational Studies of 1 Chlorobuta 1,3 Diene

Electronic Structure and Molecular Orbital Theory

The electronic structure of 1-chlorobuta-1,3-diene is fundamentally shaped by the conjugation of its π-system and the influence of the chlorine substituent. The molecule consists of four sp² hybridized carbon atoms, each contributing a p-orbital to form a delocalized π-molecular orbital system. libretexts.orglibretexts.org This conjugation leads to enhanced stability compared to non-conjugated dienes. libretexts.orglibretexts.org

Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org In reactions, the HOMO of one molecule interacts with the LUMO of another. wikipedia.org

For 1-chlorobuta-1,3-diene, FMO analysis is crucial in understanding its behavior in pericyclic reactions, such as Diels-Alder reactions. numberanalytics.comnih.gov The energies and symmetries of the HOMO and LUMO determine the feasibility and stereochemical outcome of these reactions. numberanalytics.comwikipedia.org The presence of the chlorine atom perturbs the energy levels of the frontier orbitals compared to unsubstituted butadiene, influencing its reactivity as a diene. Computational studies, such as those employing Density Functional Theory (DFT), can precisely calculate the energies and visualize the lobes of these orbitals, providing insight into how 1-chlorobuta-1,3-diene will interact with various dienophiles. nih.govd-nb.info

In a typical Diels-Alder reaction, the interaction between the diene's HOMO and the dienophile's LUMO is dominant. numberanalytics.com A higher energy HOMO for the diene and a lower energy LUMO for the dienophile lead to a smaller energy gap and a more favorable reaction. numberanalytics.com The chlorine atom, being electron-withdrawing, can influence the electron density distribution within the π-system, affecting the coefficients of the atomic orbitals in the HOMO and LUMO and thus the regioselectivity of the reaction.

Resonance and Conjugation Effects on Stability and Reactivity

The conjugated system of 1-chlorobuta-1,3-diene allows for the delocalization of π-electrons across the four-carbon chain, a phenomenon represented by resonance structures. libretexts.orgmasterorganicchemistry.com This delocalization results in a more stable molecule compared to an equivalent non-conjugated diene, as evidenced by lower heats of hydrogenation for conjugated systems. libretexts.org

The C2-C3 single bond in 1-chlorobuta-1,3-diene exhibits partial double bond character due to resonance, making it shorter and stronger than a typical C-C single bond. libretexts.org The chlorine atom participates in this resonance, with its lone pairs potentially delocalizing into the π-system. This interaction affects the electron density at each carbon atom, which in turn influences the molecule's reactivity towards electrophiles and nucleophiles.

The stability gained from conjugation has significant consequences for the reactivity of 1-chlorobuta-1,3-diene. For instance, in electrophilic additions, the intermediate carbocation is resonance-stabilized, leading to the formation of both 1,2- and 1,4-addition products. uci.edu

Stereoelectronic Effects and Orbital Overlap

Stereoelectronic effects describe how the spatial arrangement of orbitals influences the properties and reactivity of a molecule. wikipedia.org In 1-chlorobuta-1,3-diene, the overlap of the p-orbitals is maximized when the carbon backbone is planar, allowing for effective conjugation. masterorganicchemistry.com

The orientation of the chlorine atom relative to the diene system can influence orbital interactions. For example, the alignment of the C-Cl σ* antibonding orbital with the π-system can lead to hyperconjugative interactions, further affecting the electronic structure and stability. These subtle orbital interactions can play a role in determining the preferred conformation and the stereochemical outcomes of its reactions. nih.gov In Diels-Alder reactions, the facial selectivity can be influenced by the interplay of steric and stereoelectronic factors, where the approaching dienophile may favor one face of the diene over the other due to optimal orbital overlap. nih.gov

Conformational Analysis and Energy Barriers

1-Chlorobuta-1,3-diene can exist in different conformations due to rotation around the C2-C3 single bond. The two primary planar conformations are the s-trans and s-cis forms. libretexts.org The s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable than the s-cis conformation due to reduced steric hindrance. libretexts.org

Computational studies have been employed to determine the relative energies of these conformers and the energy barriers for their interconversion. For the related 2-chlorobuta-1,3-diene, infrared and Raman spectroscopy have been used to study its conformational preferences, finding evidence for the s-trans conformer and no indication of a higher energy conformer. aip.org Ab initio calculations on similar molecules like propenoyl halides have shown that the energy difference between the s-trans and s-cis conformers can be small. aip.org For 2-chlorobutadiene (chloroprene), the s-trans conformer is the most stable, with the gauche and s-cis conformers being higher in energy. nih.govacs.org

The rotational barrier between the conformers is a critical factor in reactions that require a specific conformation, such as the Diels-Alder reaction, which proceeds through the s-cis conformation. libretexts.org Even if the s-trans conformer is more stable, if the energy barrier to rotation is sufficiently low, the molecule can adopt the necessary s-cis geometry to react.

Table 1: Calculated Relative Energies of 2-Chlorobutadiene Conformers

Conformer Relative Energy (kcal/mol) Dihedral Angle (C-skeleton)
s-trans 0.0 180°
gauche 2.5 38°
s-cis 3.3

Data from M06-2X/aug-cc-pVTZ level calculations. nih.govacs.org

Reaction Pathway Elucidation and Transition State Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) has become a vital tool for elucidating the mechanisms of chemical reactions involving 1-chlorobuta-1,3-diene. researchgate.net DFT calculations allow for the mapping of potential energy surfaces, identifying reactants, products, intermediates, and, crucially, transition states. aip.orgaip.org

For example, DFT studies on the ring-opening of 1-chloro-2-cyclobutene to form 1-chlorobuta-1,3-diene have been used to calculate the energy of the transition state for this conrotatory isomerization. aip.org Such calculations provide insights into the activation energy and the geometry of the molecule at the peak of the reaction barrier. aip.org

In the context of its atmospheric reactions, DFT has been used to study the addition of hydroxyl (•OH) radicals to 2-chlorobutadiene. nih.govacs.org These studies reveal the preferred reaction pathways by comparing the activation barriers for addition to different carbon atoms. The calculations showed that the addition of •OH to the terminal carbons is energetically more favorable. nih.govacs.org The calculated transition state energies and structures help to rationalize the observed product distributions.

Table 2: Calculated Enthalpy and Gibbs Free Energy Changes for the Addition of •OH to 2-Chlorobutadiene

Product Intermediate ΔH (kcal/mol) ΔG (kcal/mol)
IM1 (Addition to C1) -39.3 -29.7
IM2 (Addition to C2) -26.1 -17.1
IM3 (Addition to C3) -24.8 -15.4
IM4 (Addition to C4) -36.4 -26.5

Calculations performed at the ZPE-corrected CCSD(T)//M06-2X level. nih.govacs.org

Solvent Effects on Reaction Mechanisms and Selectivity

The solvent in which a reaction is conducted can have a profound impact on its rate, mechanism, and selectivity. numberanalytics.com For reactions involving charged intermediates or transition states, polar solvents can offer stabilization, thereby accelerating the reaction. libretexts.org

In the case of reactions with 1-chlorobuta-1,3-diene, such as nucleophilic substitutions or electrophilic additions, the choice of solvent is critical. For instance, SN1-type reactions, which proceed through a carbocation intermediate, are favored by polar protic solvents that can stabilize the carbocation. libretexts.org Conversely, SN2 reactions are often favored in polar aprotic solvents. libretexts.org

Computational models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effects of a solvent. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction profiles in different solvent environments. For example, in the polymerization of dienes catalyzed by metal complexes, solvation calculations using toluene (B28343) as a solvent have been performed to understand the reaction in a non-polar medium. mdpi.com The study of Diels-Alder reactions has also shown that solvent choice can influence reaction rates. tdl.org While specific computational studies on the solvent effects for 1-chlorobuta-1,3-diene are not widely available, the general principles of solvent effects on analogous conjugated systems and reaction types are directly applicable. numberanalytics.comlibretexts.org

Computational Modeling of Polymerization Processes

Computational modeling has become an indispensable tool for understanding the complex mechanisms of polymerization involving dienes like 1-chlorobuta-1,3-diene (chloroprene). These theoretical approaches provide deep insights into reaction pathways, transition states, and the thermodynamics of polymer formation, complementing experimental findings.

Density Functional Theory (DFT) is a primary method used to model the polymerization of dienes. rsc.org It allows for the calculation of reaction energetics, helping to distinguish between competing reaction pathways, such as the concerted Diels-Alder cycloaddition versus stepwise diradical formation. nih.gov For instance, in the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with acrylonitrile, DFT calculations (B3LYP/6-31G(d)) showed the concerted reaction is favored over the diradical pathway by 2.5 kcal/mol. nih.gov Similar computational approaches are applied to model the thermal polymerization of chloroprene (B89495), which can form various cyclic dimers through [4+2] cycloaddition reactions.

Kinetic and thermodynamic parameters derived from computational models are crucial for predicting polymer microstructure. In studies of anionic polymerization of 1,3-dienes, DFT calculations are used to model reaction pathways and determine activation barriers, which explain the resulting polymer stereochemistry. rsc.org For Ziegler-Natta catalyzed polymerization of 1,3-butadiene (B125203), theoretical studies have shown that the activation energy for the insertion of the monomer into the growing polymer chain is a key factor. mdpi.com Calculations revealed that the insertion of cis-1,3-butadiene has a lower activation energy compared to trans-1,3-butadiene, and this energy barrier is influenced by the catalyst composition. mdpi.com

Advanced computational techniques are also being developed to streamline the prediction of polymerization behavior. These include machine learning models trained on both experimental and computed data to predict thermodynamic properties like the enthalpy of ring-opening polymerization (ΔHROP). nih.gov For highly cross-linked systems, graph-network-based algorithms can dynamically model the changes in force-field parameters as new chemical bonds form during polymerization. arxiv.org

Table 1: Theoretical Activation Energies for 1,3-Butadiene Insertion in a Neodymium-Based Catalytic System

Model Active CenterMonomer ConformationTotal Activation Energy (kcal/mol)
AS(I)cis-1,3-butadiene11.2
AS(I)trans-1,3-butadiene13.5
AS(II)cis-1,3-butadiene11.1
AS(II)trans-1,3-butadiene12.9
AS(III)cis-1,3-butadiene9.8
AS(III)trans-1,3-butadiene11.7
AS(IV)cis-1,3-butadiene8.5
AS(IV)trans-1,3-butadiene10.9
Data derived from theoretical studies on 1,3-butadiene polymerization, illustrating the computational approach to determining kinetic parameters. mdpi.com

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemistry provides a powerful framework for predicting the chemical reactivity of molecules like 1-chlorobuta-1,3-diene through various calculated parameters known as reactivity descriptors. These descriptors, derived from the electronic structure of the molecule, offer quantitative measures to anticipate reaction outcomes and mechanisms. researchgate.netquantum-chem.pro.br

Conceptual Density Functional Theory (CDFT) is a cornerstone for these predictions, providing a range of global and local reactivity indices. researchgate.netquantum-chem.pro.br Global descriptors assess the reactivity of the molecule as a whole. Key examples include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. In reactions, charge is transferred from a species with a higher chemical potential to one with a lower potential. mdpi.com

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. mdpi.com

Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule. Dienes, which act as nucleophiles in Diels-Alder reactions, are characterized as strong nucleophiles if their N value is greater than 3 eV. mdpi.com

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are fundamental indicators of chemical reactivity. researchgate.net

Local reactivity descriptors are used to identify the most reactive sites within a molecule. The Fukui function is a prominent example, calculated to pinpoint which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net This allows for the prediction of regioselectivity in reactions. Software tools like PRIMoRDiA are specifically designed to calculate these descriptors for both small and large molecules from the output of quantum chemical programs. quantum-chem.pro.br

These theoretical indices are instrumental in understanding reaction mechanisms. For example, in the study of Diels-Alder reactions, the electron density transfer from the diene (nucleophile) to the dienophile (electrophile) is a key feature that can be rationalized by comparing the nucleophilicity and electrophilicity indices of the reactants. mdpi.com Similarly, quantum-chemical calculations on the bromination of buta-1,3-diene have been used to elucidate competing 1,2- and 1,4-addition pathways. researchgate.net

Table 2: Key Quantum Chemical Reactivity Descriptors

DescriptorTypeDescriptionRelevance to 1-Chlorobuta-1,3-diene
Chemical Potential (μ)GlobalMeasures electron escaping tendency. mdpi.comPredicts direction of charge transfer in reactions.
Electrophilicity Index (ω)GlobalMeasures electron-accepting capability. mdpi.comCharacterizes its interaction with electron-donating species.
Nucleophilicity Index (N)GlobalMeasures electron-donating capability. mdpi.comQuantifies its behavior as a diene (nucleophile) in cycloadditions.
HOMO-LUMO GapGlobalEnergy difference between frontier orbitals. researchgate.netIndicates kinetic stability and chemical reactivity.
Fukui FunctionsLocalIdentifies reactivity of specific atomic sites. researchgate.netPredicts regioselectivity for electrophilic or nucleophilic attack.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for providing detailed information about the molecular structure and conformation of 1-chlorobuta-1,3-diene in solution. mdpi.com

¹H and ¹³C NMR spectroscopy serve as the primary methods for the structural confirmation of 1-chlorobuta-1,3-diene. The chemical shifts (δ) of the hydrogen and carbon nuclei are highly sensitive to their local electronic environment, which is influenced by factors such as electronegativity, hybridization, and conjugation.

In the ¹H NMR spectrum, the vinylic protons are expected to resonate in the downfield region (typically 5-7 ppm) due to the sp² hybridization of the carbons they are attached to. The presence of the electronegative chlorine atom on C1 will further deshield the proton on C1 (H1), causing it to appear at a higher chemical shift compared to the other vinylic protons. The conjugated system influences the chemical shifts of all protons in the chain.

The ¹³C NMR spectrum provides information on the carbon backbone. Four distinct signals are expected for the four carbon atoms of 1-chlorobuta-1,3-diene. The carbon atom bonded to the chlorine (C1) will be significantly deshielded and appear at a high chemical shift. The other sp² hybridized carbons (C2, C3, C4) will resonate in the typical range for alkenes (100-150 ppm). docbrown.info The terminal CH₂ carbon (C4) is expected to be the most shielded among the sp² carbons.

Due to the lack of specific experimental data in the reviewed literature for 1-chlorobuta-1,3-diene (CAS 627-22-5), the following tables represent predicted chemical shifts based on established principles and data from analogous compounds.

Predicted ¹H NMR Chemical Shifts for 1-Chlorobuta-1,3-diene Solvent: CDCl₃, Reference: TMS (0.0 ppm)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-1 (on C1) ~6.3 - 6.6 Doublet
H-2 (on C2) ~6.2 - 6.5 Doublet of Doublets
H-3 (on C3) ~5.2 - 5.5 Doublet of Doublets

Predicted ¹³C NMR Chemical Shifts for 1-Chlorobuta-1,3-diene Solvent: CDCl₃, Reference: TMS (0.0 ppm)

Carbon Predicted Chemical Shift (δ, ppm)
C1 ~128 - 132
C2 ~130 - 135
C3 ~118 - 122
C4 ~115 - 120

Application of GIAO Method for Chemical Shift Validation

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting NMR spectral properties. chemaxon.com The Gauge-Including Atomic Orbital (GIAO) method is a robust approach for calculating theoretical chemical shifts. researchgate.net This method is known to provide results that correlate well with experimental data, making it a valuable tool for validating spectral assignments, especially in cases of structural ambiguity or for molecules where experimental data is unavailable. researchgate.netmdpi.com

For 1-chlorobuta-1,3-diene, the GIAO method can be employed by first optimizing the molecular geometry using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). researchgate.net Subsequently, the NMR shielding tensors are calculated. The theoretical chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com This computational validation is crucial for distinguishing between isomers, such as 1-chloro-, 2-chloro-, and 4-chlorobuta-1,3-diene, which would exhibit distinct but potentially overlapping spectral patterns.

1-Chlorobuta-1,3-diene can exist as two primary planar conformers due to rotation around the central C2-C3 single bond: the lower-energy s-trans and the higher-energy s-cis conformer. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying such conformational exchange processes that occur on the NMR timescale. numberanalytics.com

By acquiring NMR spectra over a range of temperatures (Variable Temperature NMR), it is possible to observe changes in the line shape of the signals. numberanalytics.com If the interconversion between the s-trans and s-cis forms is slow at low temperatures, separate signals for each conformer may be observed. As the temperature increases, these signals will broaden, coalesce, and eventually sharpen into a single time-averaged signal.

Line shape analysis of these dynamic spectra allows for the determination of the rate constants for the rotational process. core.ac.uk From these rate constants, the activation parameters for the conformational interchange, such as the Gibbs free energy of activation (ΔG‡), can be calculated using the Eyring equation. This provides quantitative insight into the rotational energy barrier around the C2-C3 bond. While specific DNMR studies on 1-chlorobuta-1,3-diene were not found, the methodology is directly applicable.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the bonding and functional groups within a molecule. These techniques are complementary and essential for a full vibrational analysis. tubitak.gov.tr

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. researchgate.net The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups and vibrational modes. researchgate.net

For 1-chlorobuta-1,3-diene, FT-IR is used to confirm the presence of key structural features. The C-Cl stretching vibration typically appears in the fingerprint region. The C=C stretching vibrations are particularly informative; conjugation in the diene system lowers their vibrational frequency compared to an isolated double bond. Two C=C stretching bands are expected, corresponding to symmetric and asymmetric stretching modes of the conjugated system. The spectra also show characteristic bands for =C-H and C-H stretching and bending vibrations.

Characteristic FT-IR Absorption Bands for 1-Chlorobuta-1,3-diene (Predicted) Based on data from related chlorobutadiene compounds

Wavenumber (cm⁻¹) Vibration Type Intensity
3100 - 3000 =C-H Stretch Medium
1650 - 1580 C=C Stretch (Conjugated) Medium-Strong
1450 - 1400 =CH₂ Scissoring Bend Medium
1000 - 900 =C-H Out-of-plane Bend Strong

Raman Spectroscopy for Conformational and Mechanistic Insights

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. core.ac.uk While FT-IR is more sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for analyzing symmetric, non-polar bonds.

In the context of 1-chlorobuta-1,3-diene, the symmetric C=C stretching vibration often produces a strong signal in the Raman spectrum. This makes Raman an excellent tool for studying the conjugated backbone of the molecule. researchgate.net Furthermore, low-frequency Raman spectroscopy is highly sensitive to the torsional vibrations of the molecular skeleton. aip.org Studies on the related 2-chlorobuta-1,3-diene have shown that the torsional frequencies associated with the rotation around the central C-C bond can be observed in the far-infrared and Raman spectra. aip.org The observation and analysis of these low-frequency modes can provide direct evidence for the presence of different conformers (s-cis and s-trans) and allow for the determination of their relative stabilities. aip.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions. It is instrumental in validating the molecular formula and elucidating the structure of 1-chlorobuta-1,3-diene through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of a compound's molecular formula. savemyexams.com For 1-chlorobuta-1,3-diene, with a chemical formula of C₄H₅Cl, the exact mass can be calculated using the precise masses of its constituent isotopes. wikipedia.org

By comparing the experimentally measured mass from an HRMS instrument to the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence. This is particularly important to distinguish it from other isomers or compounds with the same nominal mass.

Table 1: Theoretical Exact Mass Calculation for 1-Chlorobuta-1,3-diene

AtomIsotopeExact Mass (Da)Number of AtomsTotal Mass (Da)
Carbon¹²C12.0000448.0000
Hydrogen¹H1.007855.0390
Chlorine³⁵Cl34.9689134.9689
Total 88.0079

This table presents the calculation of the theoretical exact mass for the most abundant isotopologue of 1-chlorobuta-1,3-diene.

In mass spectrometry, particularly with hard ionization techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. acdlabs.com The analysis of these fragmentation patterns provides valuable structural information. acdlabs.comuni-saarland.de The fragmentation of 1-chlorobuta-1,3-diene is influenced by the positions of the double bonds and the chlorine atom. Common fragmentation pathways involve the loss of a chlorine atom or the cleavage of the carbon-carbon bonds. The resulting fragment ions are detected, and their mass-to-charge ratios help in piecing together the original molecular structure. whitman.eduwhitman.edu For instance, the loss of a chlorine radical (Cl•) from the molecular ion would result in a cation with m/z corresponding to the C₄H₅⁺ fragment. The stability of the resulting carbocations and radicals often dictates the most probable fragmentation pathways. uni-saarland.de

Table 2: Potential Fragment Ions of 1-Chlorobuta-1,3-diene in EI-MS

Fragment IonFormulaNominal m/zPossible Neutral Loss
Molecular Ion[C₄H₅Cl]⁺•88/90-
Butadienyl cation[C₄H₅]⁺53Cl•
Propargyl cation[C₃H₃]⁺39C₂H₂Cl•

This interactive table shows potential fragment ions that could be observed in the electron ionization mass spectrum of 1-chlorobuta-1,3-diene, along with their nominal mass-to-charge ratios and the corresponding neutral fragments lost.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. tanta.edu.eg For conjugated systems like 1-chlorobuta-1,3-diene, the primary electronic transitions observed are π → π* transitions. uomustansiriyah.edu.iq The presence of the conjugated diene system allows for the delocalization of π-electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in absorption at longer wavelengths compared to non-conjugated systems. uomustansiriyah.edu.iq The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of substituents. The chlorine atom, acting as a substituent, can influence the energy of the molecular orbitals and thus shift the λmax. The photophysical properties, such as the efficiency of light absorption and the pathways for energy dissipation from the excited state, are crucial for understanding the photochemical behavior of 1-chlorobuta-1,3-diene. rsc.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov While 1-chlorobuta-1,3-diene is a liquid at room temperature, its derivatives can often be prepared in a crystalline form suitable for X-ray diffraction analysis. wikipedia.org By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles within the molecule. wikipedia.org This provides unequivocal structural proof and detailed conformational information. For derivatives of 1-chlorobuta-1,3-diene, X-ray crystallography can reveal how the butadiene backbone is distorted by substituents and how the molecules pack in the solid state. thieme-connect.de

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. mlsu.ac.inmeasurlabs.comuni-frankfurt.de This method is particularly valuable for studying reaction mechanisms that involve radical intermediates. measurlabs.comlibretexts.org The polymerization of chloroprene (B89495), for instance, proceeds via a free-radical mechanism. free.fr ESR spectroscopy can be used to detect and characterize the radical species formed during the initiation and propagation steps of this polymerization. iaea.orgphysics.gov.az The technique provides information about the structure and environment of the radical, which is crucial for understanding the kinetics and mechanism of such reactions. nih.gov

Chiroptical Methods (e.g., Circular Dichroism) for Chiral 1-Chlorobuta-1,3-diene Derivatives

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are used to study chiral molecules. mdpi.com While 1-chlorobuta-1,3-diene itself is not chiral, its derivatives can be. If a chiral center is introduced into a derivative of 1-chlorobuta-1,3-diene, the molecule can exist as enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.orgresearchgate.net This provides information about the absolute configuration and conformation of the chiral derivative. acs.org The butadiene chromophore in a chiral environment can give rise to characteristic CD signals, which can be used to assign the stereochemistry of the molecule. acs.orgrsc.org

Applications in Complex Organic Synthesis and Advanced Materials

1-Chlorobuta-1,3-diene as a Versatile Building Block for Organic Synthesis

1-Chlorobuta-1,3-diene is recognized as an important raw material and intermediate for organic synthesis. guidechem.comlookchem.com Its utility stems from the high reactivity conferred by its conjugated double bonds and the chloro group, which can be targeted in a variety of chemical reactions. The conjugated system makes the molecule an excellent participant in pericyclic reactions, most notably cycloadditions like the Diels-Alder reaction. solubilityofthings.com

The presence of the chlorine atom introduces polarity and a site for nucleophilic substitution, allowing for the introduction of diverse functional groups. This dual reactivity allows chemists to use 1-chlorobuta-1,3-diene to construct complex molecular skeletons. Its ability to act as a four-carbon building block is fundamental to its role in creating larger, more intricate molecules from simpler precursors. The compound's versatility makes it a valuable tool in the synthesis of fine chemicals and pharmaceutical intermediates. lookchem.comsolubilityofthings.com

Role in the Total Synthesis of Natural Products and Bioactive Molecules

The 1,3-diene structural motif is a common feature in a wide array of natural products and bioactive molecules, including antibiotics and antitumor agents. nih.gov Consequently, methods for constructing this moiety are of significant interest to synthetic chemists. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely used strategy for forming six-membered rings, which are prevalent in natural product structures. wikipedia.orglibretexts.org As a substituted 1,3-diene, 1-chlorobuta-1,3-diene represents a potential precursor in the stereoselective synthesis of these complex targets. nih.govsemanticscholar.org

While specific, documented total syntheses employing 1-chlorobuta-1,3-diene are not widespread in readily available literature, its potential is clear. The chlorine substituent can act as a "masked" functional group, which after initial cycloaddition, can be transformed into other functionalities like ketones or be eliminated to introduce further unsaturation. wikipedia.org The development of efficient synthetic methods for creating diverse 1,3-dienes is considered highly desirable for building blocks in chemical synthesis, and late-stage formation of such scaffolds is an attractive strategy for complex molecules. nih.gov

Synthesis of Heterocyclic Compounds (e.g., 4H-Chromenes)

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Cycloaddition reactions provide a powerful and direct route to these ring systems. numberanalytics.com 1-Chlorobuta-1,3-diene, as a conjugated diene, is a prime candidate for such transformations. The Diels-Alder reaction, for instance, can be adapted to form heterocycles in what is known as the hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom (such as oxygen or nitrogen). wikipedia.org This provides a pathway to six-membered heterocyclic rings.

Furthermore, dienes can participate in other types of cycloadditions. For example, [4+3] cycloadditions with oxyallyl cations can generate seven-membered rings, which are found in numerous natural products. organicreactions.org Another important class of reactions is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile (such as one of the double bonds in 1-chlorobuta-1,3-diene) to form five-membered heterocycles like pyrrolidines or isoxazoles. wikipedia.org Although specific literature detailing the synthesis of 4H-chromenes directly from 1-chlorobuta-1,3-diene is scarce, the fundamental reactivity of the diene system makes it a plausible precursor for a variety of heterocyclic scaffolds through these established cycloaddition pathways. beilstein-journals.orgorganic-chemistry.orgscielo.org.mx

Development of Functional Polymers and Advanced Materials

1-Chlorobuta-1,3-diene is structurally related to one of the most important monomers in the synthetic rubber industry, 2-chlorobuta-1,3-diene, which is commonly known as chloroprene (B89495). wikipedia.org This relationship intrinsically links it to the field of polymer science and the development of advanced materials.

The vast majority of chloroprene is used to produce polychloroprene, a synthetic rubber better known by its trade name, Neoprene. wikipedia.org This material is valued for its resistance to oil, heat, and weathering. During the industrial production of chloroprene from 1,3-butadiene (B125203), 1-chlorobuta-1,3-diene is formed as a chief impurity that must be separated via distillation. wikipedia.org This makes its properties and reactivity relevant to the manufacturing of this important specialty elastomer. While not the primary monomer, its role as a significant byproduct in the synthesis of a key elastomer precursor underscores its importance in the polymer industry.

Research has demonstrated that 1-chlorobuta-1,3-diene can be used directly as a monomer in polymerization reactions to create copolymers with tailored properties. It can undergo copolymerization with other monomers, such as styrene (B11656), to produce novel polymeric materials. researchgate.net The incorporation of the chlorine-containing diene into the polymer backbone alters the final properties of the material.

Studies on the bulk copolymerization of 1-chlorobuta-1,3-diene (CB) with styrene (St) have provided detailed insights into its reactivity. The monomer reactivity ratios determine how the different monomers incorporate into the growing polymer chain. This data is crucial for controlling the microstructure and, consequently, the physical properties of the resulting copolymer.

Research Findings on the Copolymerization of 1-Chlorobuta-1,3-diene (CB) with Styrene (St)
ParameterValue/ObservationSignificance
Monomer Reactivity Ratio (r_CB)1.680Indicates that a growing polymer chain ending in a CB radical prefers to add another CB monomer over a styrene monomer.
Monomer Reactivity Ratio (r_St)0.274Indicates that a growing polymer chain ending in a styrene radical prefers to add a CB monomer over another styrene monomer.
Effect on Polymerization RateAddition of small amounts of CB drastically decreases the polymerization rate of styrene.Suggests a high rate of cross-over termination, where a CB radical terminates a growing styrene chain.
Effect on Molecular WeightCopolymer molecular weight decreases as the concentration of CB in the feed increases.Consistent with the high termination rate, leading to shorter polymer chains.
Copolymer MicrostructureCB units incorporate in both 1,4- and 3,4-configurations.The ratio of these configurations affects the polymer's physical properties, such as its glass transition temperature and elasticity.

Precursor for Specialty Elastomers and Rubbers

Intermediate in Fine Chemical and Agrochemical Synthesis

Beyond polymers, 1-chlorobuta-1,3-diene serves as a valuable intermediate in the synthesis of fine chemicals and agrochemicals. lookchem.comlookchem.com Its reactive nature allows it to be a starting point for constructing more complex molecules used in these industries. For example, derivatives of 1,3-butadiene are used in the manufacturing of important agricultural fungicides like Captan and Captofol. The chlorinated diene structure of 1-chlorobuta-1,3-diene makes it a candidate for building similar molecular frameworks.

The compound's potential is further highlighted by research on its isomer, chloroprene, which can be transformed into terminal allenes through palladium-catalyzed reactions, demonstrating a pathway from chlorinated dienes to other useful fine chemicals. thegoodscentscompany.com The ability to use 1-chlorobuta-1,3-diene to build varied molecular architectures confirms its role as a versatile intermediate in the synthesis of high-value chemical products. solubilityofthings.com

Ligand Synthesis and Organometallic Complex Formation

1-Chlorobuta-1,3-diene serves as a valuable precursor in the field of organometallic chemistry, primarily through its conversion into a reactive organomagnesium species. This intermediate provides a versatile platform for the synthesis of specialized ligands, particularly those incorporating the buta-1,3-dienyl moiety. These ligands are subsequently used to form stable organometallic complexes with various transition metals, enabling further applications in catalysis and materials science.

Synthesis of Buta-1,3-dienylmagnesium Chloride

The primary route to functionalizing 1-chlorobuta-1,3-diene for ligand synthesis is through the formation of its corresponding Grignard reagent, buta-1,3-dienylmagnesium chloride. This transformation is a critical step, converting the relatively inert C-Cl bond into a highly nucleophilic carbon-metal bond. The synthesis is typically achieved by reacting 1-chlorobuta-1,3-diene with magnesium turnings in an ethereal solvent like tetrahydrofuran (B95107) (THF). thieme-connect.de The use of a catalyst, such as zinc chloride (ZnCl₂), can be employed to facilitate the reaction, which can otherwise be challenging due to the potential for polymerization of the diene system under Grignard formation conditions. thieme-connect.de

The preparation involves the dropwise addition of a solution of 1-chlorobuta-1,3-diene to a suspension of activated magnesium metal in dry THF under an inert atmosphere. thieme-connect.de The successful formation of the Grignard reagent is crucial for subsequent reactions, such as those with electrophilic phosphorus compounds to create phosphine (B1218219) ligands. mdpi.com

Reactant 1Reactant 2CatalystSolventConditionsProductRef.
1-Chlorobuta-1,3-dieneMagnesium (Mg)Zinc Chloride (ZnCl₂)Tetrahydrofuran (THF)RefluxButa-1,3-dienylmagnesium chloride thieme-connect.de

Dienyl-Phosphine Ligand Synthesis

The buta-1,3-dienylmagnesium chloride intermediate is a powerful tool for the synthesis of novel phosphine ligands. Phosphines are a cornerstone of organometallic chemistry, valued for their ability to stabilize metal centers and modulate their electronic and steric properties. quora.comorganic-chemistry.org The Grignard approach is a standard method for forming phosphorus-carbon bonds. mdpi.com

In a typical synthesis, buta-1,3-dienylmagnesium chloride is reacted with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂), in an inert solvent like THF at low temperatures. mdpi.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic phosphorus atom, displacing the chloride to form a new P-C bond and yielding a butadienyl-phosphine ligand, such as buta-1,3-dienyldiphenylphosphine. This reaction provides a direct route to ligands that combine the coordinating ability of the phosphine group with the reactive diene system.

Reactant 1Reactant 2SolventConditionsProductRef.
Buta-1,3-dienylmagnesium chlorideChlorodiphenylphosphineTetrahydrofuran (THF)-10 °C to room temp.Buta-1,3-dienyldiphenylphosphine mdpi.com

Formation of Organometallic Complexes

The diene and phosphine functionalities of ligands derived from 1-chlorobuta-1,3-diene allow them to coordinate with transition metals in various ways, leading to the formation of stable organometallic complexes.

Palladium Complexes: Research has shown the synthesis of Palladium(II)-butadienyl complexes that incorporate phosphine ligands. bohrium.com In these complexes, the butadienyl group is directly bonded to the palladium center, forming a stable σ-bond. The presence of ancillary phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), helps to stabilize the complex. These types of complexes are of interest for their potential applications in catalysis. bohrium.combendola.com

Iron Complexes: Iron carbonyls are well-known to react with conjugated dienes to form stable (diene)Fe(CO)₃ complexes. researchgate.net While direct synthesis from 1-chlorobuta-1,3-diene is not extensively detailed, the reaction of substituted chlorobutadienes with reagents like triirondodecarbonyl (Fe₃(CO)₁₂) to yield the corresponding tricarbonyl(buta-1,3-diene)iron complexes has been reported. researchgate.net This suggests that 1-chlorobuta-1,3-diene or its derivatives can act as a four-electron donor, coordinating to an Fe(CO)₃ fragment.

The general scheme for the formation of a palladium-butadienyl complex is outlined below.

PrecursorLigandMetal CenterResulting Complex TypeRef.
Buta-1,3-dienylmagnesium chlorideTriphenylphosphine (PPh₃)Palladium(II)Pd(II)-butadienyl complex with phosphine ligands bohrium.com

Future Directions and Emerging Research in 1 Chlorobuta 1,3 Diene Chemistry

Development of Novel and More Efficient Catalytic Systems

The development of advanced catalytic systems is a cornerstone of future research in 1-chlorobuta-1,3-diene chemistry. The focus is on enhancing selectivity, increasing yield, and reducing the environmental impact of both its synthesis and its use in further reactions.

Modern synthetic methods for 1,3-dienes increasingly rely on transition-metal catalysis. nih.gov Recent investigations have centered on discovering new coupling partners and developing novel catalyst systems to overcome existing limitations. mdpi.com For instance, ruthenium-based N-heterocyclic carbene (NHC) complexes have been shown to be highly effective for the synthesis of 1,3-dienes via cross-enyne metathesis from alkynes and ethylene (B1197577), a method that could be adapted for chloro-substituted precursors. organic-chemistry.org Similarly, cobalt catalysts are being explored for the isomerization of diene mixtures to selectively produce specific stereoisomers, a technique that could be valuable for controlling the geometry of 1-chlorobuta-1,3-diene derivatives. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Heck and Hiyama couplings, are also a major area of research for constructing substituted 1,3-dienes. mdpi.com Future work will likely adapt these powerful C-C bond-forming reactions for 1-chlorobuta-1,3-diene, enabling the introduction of a wide array of functional groups. Furthermore, the emergence of photoredox catalysis offers a new avenue for diene synthesis under mild, oxidant-free conditions, which could be applied to develop more sustainable routes to functionalized 1-chlorobuta-1,3-diene systems. mdpi.com

Table 1: Emerging Catalytic Systems for Diene Synthesis and Functionalization
Catalytic StrategyCatalyst ExamplePotential Application for 1-Chlorobuta-1,3-dieneKey Advantage
Cross-Enyne MetathesisRuthenium-NHC Carbene ComplexDirect synthesis from ethylene and a chlorinated alkyne precursor. organic-chemistry.orgHigh atom economy and efficiency. nih.gov
Stereoselective IsomerizationCobalt-Amido-Diphosphine-Oxazoline ComplexControl of (E/Z)-stereochemistry in substituted 1-chlorobuta-1,3-dienes. organic-chemistry.orgHigh stereoconvergence. organic-chemistry.org
Cross-Coupling ReactionsPalladium ComplexesFunctionalization of the diene backbone by coupling with various organic halides or organometallics. mdpi.comorganic-chemistry.orgVersatility in C-C bond formation. organic-chemistry.org
Photoredox CatalysisIridium or Ruthenium PhotocatalystsC(sp²)−H/C(sp²) cross-coupling under mild, external oxidant-free conditions. mdpi.comEnergy efficiency and mild reaction conditions. acs.org

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic chemistry by providing powerful tools for prediction and optimization. ijsea.comijsetpub.com These computational approaches can analyze vast datasets to identify patterns and predict outcomes with high accuracy, accelerating the discovery of new reactions and the optimization of industrial processes. ijsea.comrjptonline.org

For 1-chlorobuta-1,3-diene, ML models can be trained on existing reaction databases, such as Reaxys, to predict the optimal conditions for its synthesis or subsequent transformations. beilstein-journals.org By inputting the reactants and desired product, an AI model could suggest the most effective catalyst, solvent, temperature, and reagent concentrations, significantly reducing the need for extensive trial-and-error experimentation. rjptonline.orgbeilstein-journals.org Global models can suggest general conditions by drawing on comprehensive databases, while local models can fine-tune parameters for specific reaction types to improve yield and selectivity. beilstein-journals.org

Table 2: Applications of AI/ML in 1-Chlorobuta-1,3-diene Chemistry
AI/ML ApplicationDescriptionPotential Impact
Reaction Condition PredictionDeep learning models predict optimal catalysts, solvents, and temperatures based on reaction data. beilstein-journals.orgAccelerated process development and reduced experimental costs.
Yield PredictionML algorithms forecast the yield of a reaction under specific conditions. rjptonline.orgEnables chemists to prioritize high-yielding reactions and synthetic routes. rjptonline.org
Retrosynthesis PlanningAI platforms automatically design synthetic routes for a target molecule. engineering.org.cnDiscovery of novel, more efficient, or more sustainable synthetic pathways. ijsetpub.com
High-Throughput ScreeningAI guides automated robotic systems to test thousands of reaction conditions rapidly. ijsea.comRapid optimization of reaction rates and process efficiency. ijsea.com

Advancements in Microfluidics and Continuous Flow Processes for Scalable Synthesis

Continuous flow chemistry, often performed in microreactors, offers significant advantages over traditional batch processing for the synthesis of chemicals like 1-chlorobuta-1,3-diene. elveflow.commicroflutech.com These systems provide superior control over reaction parameters due to their high surface-area-to-volume ratio, which allows for highly efficient heat and mass transfer. microflutech.comalineinc.com

This enhanced control leads to faster reaction times, higher yields, and improved safety, particularly for reactions that are highly exothermic or involve unstable intermediates. microflutech.comalineinc.com For the industrial production of 1-chlorobuta-1,3-diene, switching to continuous flow processes could lead to significant improvements in efficiency and safety. The ability to precisely control temperature and residence time can minimize the formation of byproducts, leading to a purer product stream. elveflow.com

Microfluidic systems also enable seamless scalability. A process developed on a lab-scale microreactor can be scaled up for industrial production by simply running multiple reactors in parallel ("numbering-up") or by using a larger reactor, without the need for extensive re-optimization. alineinc.com Future research will focus on designing robust microfluidic reactors capable of handling multiphase reactions, including those involving solids or gases, which will further broaden the applicability of this technology to the synthesis of 1-chlorobuta-1,3-diene and its derivatives. microflutech.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis
ParameterTraditional Batch ReactorMicrofluidic/Continuous Flow Reactor
Heat & Mass TransferOften inefficient, leading to temperature gradients.Highly efficient due to high surface-to-volume ratio. alineinc.com
Reaction ControlDifficult to precisely control temperature and mixing.Precise control over temperature, pressure, and residence time. alineinc.com
SafetyHigher risk with exothermic reactions or unstable intermediates.Inherently safer due to small reaction volumes and superior heat dissipation. elveflow.commicroflutech.com
ScalabilityChallenging; often requires complete re-optimization.Straightforward scale-up by numbering-up or using larger channels. alineinc.com
Byproduct FormationMore prone to side reactions and lower selectivity.Minimized byproduct formation leading to higher purity and yield. elveflow.com

Sustainable and Eco-Friendly Synthetic Strategies

The principles of green chemistry are increasingly guiding research and development in the chemical industry. acs.orgekb.eg For 1-chlorobuta-1,3-diene, future efforts will be directed at creating more sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize safer materials. researchgate.netunicam.it

Key strategies include:

Atom Economy : Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic reactions, such as metathesis or C-H activation, are preferred over stoichiometric processes that generate large amounts of waste. nih.govacs.org

Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents. acs.org Research may explore solvent-free reaction conditions where possible. nih.gov

Energy Efficiency : Developing synthetic methods that operate at ambient temperature and pressure to reduce the energy footprint of the process. acs.orgnih.gov Photochemical and electrochemical methods are promising in this regard.

Renewable Feedstocks : Exploring pathways to synthesize 1-chlorobuta-1,3-diene or its precursors from renewable biomass sources rather than depleting fossil fuels. acs.orgnih.gov

By integrating these principles, the chemical industry can move towards a more circular economy, where the environmental impact of producing essential chemicals like 1-chlorobuta-1,3-diene is significantly reduced. ekb.eg

Table 4: Green Chemistry Approaches for 1-Chlorobuta-1,3-diene Synthesis
Green Chemistry PrincipleApplication to 1-Chlorobuta-1,3-diene ChemistryExample Strategy
CatalysisReplace stoichiometric reagents with more selective catalytic alternatives. acs.orgUsing transition-metal catalysts for C-C bond formation instead of traditional organometallic reagents that produce stoichiometric metal salt waste. nih.gov
Atom EconomyDesign syntheses to maximize the incorporation of material into the final product. acs.orgEmploying addition reactions or cycloadditions where all atoms of the reactants are combined.
Safer Solvents & AuxiliariesMinimize or replace hazardous solvents. acs.orgDeveloping reactions that can be performed in water or bio-based solvents. researchgate.net
Design for Energy EfficiencyConduct reactions at ambient temperature and pressure. acs.orgUtilizing photoredox or electrochemical methods that do not require heating. mdpi.comunicam.it
Use of Renewable FeedstocksDerive starting materials from renewable sources. acs.orgInvestigating biochemical routes to produce precursors to 1-chlorobuta-1,3-diene from biomass. nih.gov

Exploration of New Reactivity Modes and Synthetic Transformations

The unique structure of 1-chlorobuta-1,3-diene, featuring a conjugated diene system and a reactive vinyl chloride, makes it a versatile substrate for exploring new synthetic transformations. Future research will aim to unlock its full potential as a building block in organic synthesis.

One area of exploration is its use in complex cycloaddition reactions. While the Diels-Alder reaction is a classic transformation for dienes, researchers are investigating novel variants and reactions with different dienophiles to construct intricate polycyclic and heterocyclic frameworks that are valuable in medicinal chemistry and materials science. core.ac.uk

Another promising direction is the development of new catalytic cross-coupling reactions. The presence of the C-Cl bond provides a handle for functionalization via reactions like Suzuki, Stille, or Buchwald-Hartwig couplings, but new catalysts are needed to control regioselectivity and reactivity at the different positions of the diene. Research into the selective functionalization of its C-H bonds is also an emerging frontier. nih.gov

Furthermore, the diene moiety can participate in a range of transition metal-catalyzed reactions, including hydrofunctionalization and difunctionalization, to install new atoms or groups across the double bonds. nih.gov Exploring the asymmetric versions of these transformations could provide enantioselective routes to chiral molecules containing the chlorinated diene scaffold.

Table 5: Potential New Synthetic Transformations for 1-Chlorobuta-1,3-diene
Reaction TypeDescriptionPotential Product Class
Asymmetric CycloadditionsUsing chiral catalysts to control the stereochemistry of [4+2] or other cycloaddition reactions.Enantiomerically pure cyclic and polycyclic compounds.
Regioselective Cross-CouplingDeveloping catalysts that selectively functionalize one of the four carbon positions. organic-chemistry.orgHighly substituted and complex diene derivatives.
Catalytic C-H FunctionalizationDirectly converting C-H bonds on the diene backbone into C-C or C-heteroatom bonds. nih.govFunctionalized dienes without the need for pre-functionalized substrates.
HydrofunctionalizationThe addition of an H-X molecule (e.g., H-NR₂, H-SiR₃) across one of the double bonds. nih.govAllylic amines, silanes, and other functionalized butenes.
PolymerizationDeveloping new catalysts for controlled polymerization to create novel materials.Polymers with unique thermal, mechanical, or electronic properties.

Q & A

Q. What are the recommended experimental protocols for synthesizing 1-Chlorobuta-1,3-diene while ensuring safety?

  • Methodological Answer : Synthesis should be conducted in a well-ventilated fume hood using inert gas purging to mitigate flammability risks (H225 hazard) . Personal protective equipment (PPE) must include fluorocarbon rubber gloves (0.7 mm thickness, 480-minute penetration resistance) and safety glasses. Ground all equipment to prevent static discharge (P240 precaution) . Reaction optimization should prioritize temperature control to avoid exothermic side reactions. Pre-synthesis risk assessments should align with OSHA HazCom 2012 standards .

Q. How can researchers characterize the physical and chemical properties of 1-Chlorobuta-1,3-diene?

  • Methodological Answer : Key properties include:
PropertyValue/DescriptionSource
AppearanceLiquid
ReactivityIsomerizes under thermal stress
Use gas chromatography (GC) for purity analysis and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups. Differential scanning calorimetry (DSC) can assess thermal stability. Cross-reference data with NIST Chemistry WebBook for validation .

Q. What safety measures are critical when handling 1-Chlorobuta-1,3-diene in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in a cool, well-ventilated area away from ignition sources (P403+P235) .
  • Spill Management : Use inert absorbents (e.g., sand) and avoid water to prevent vapor dispersion .
  • Waste Disposal : Follow EPA Toxic Substances Control Act guidelines for chlorinated organics .
  • Exposure Response : Immediate decontamination via water rinsing and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can computational methods predict isomerization pathways of 1-Chlorobuta-1,3-diene?

  • Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-31G* level can model thermal isomerization energetics. Compare computed enthalpy changes (ΔrH°) with experimental NIST data to validate transition states . Tools like Gaussian or ORCA are recommended. Retrosynthesis platforms (e.g., AI-driven models in ) can propose alternative synthetic routes to minimize unwanted isomers.

Q. What strategies resolve contradictions in toxicity or environmental impact data for 1-Chlorobuta-1,3-diene?

  • Methodological Answer :
  • Data Reliability Assessment : Classify studies using criteria from :
CategoryCriteria
ReliableAdheres to OECD/GLP guidelines
Not ReliableInsufficient documentation or flawed design
  • Ecotoxicity Gaps : Conduct in silico predictions (e.g., EPIWIN) for biodegradability and bioaccumulation potential if experimental data is absent . Prioritize in vitro assays (e.g., Ames test) for mutagenicity screening.

Q. How do biobased production methods for 1-Chlorobuta-1,3-diene compare to petroleum-based processes in sustainability?

  • Methodological Answer : Apply lifecycle assessment (LCA) frameworks from :
ParameterBiobased ProcessConventional Process
FeedstockRenewable (e.g., biomass)Fossil-derived
GHG EmissionsLower (Δ ~30%)Higher
Uncertainty analyses should address system boundary selection (e.g., inclusion of agricultural inputs) and energy efficiency trade-offs.

Experimental Design & Data Analysis

Q. What statistical approaches ensure reproducibility in kinetic studies of 1-Chlorobuta-1,3-diene reactions?

  • Methodological Answer : Use Design of Experiments (DoE) to optimize variables (temperature, catalyst loading). Triplicate runs with ANOVA analysis reduce variability. For conflicting rate constants, apply Bayesian statistics to weight data by reliability scores (per ).

Q. How can synthetic byproducts be minimized during 1-Chlorobuta-1,3-diene preparation?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) vs. organocatalysts for selectivity.
  • In-line Monitoring : Use GC-MS or Raman spectroscopy for real-time detection of byproducts like 3-chloro isomers .
  • Solvent Optimization : Non-polar solvents (e.g., hexane) reduce polar byproduct formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Butadiene, 1-chloro-
Reactant of Route 2
1,3-Butadiene, 1-chloro-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.